molecular formula C8H18Cl2N2O B13914915 (7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

Cat. No.: B13914915
M. Wt: 229.14 g/mol
InChI Key: XNVGKHAOUMZSBN-RHJRFJOKSA-N
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Description

(7R,8aR)-7-Methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core with a methoxy substituent at the 7-position and a defined stereochemistry (7R,8aR). The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its molecular formula is C₁₄H₂₀N₂O·2HCl, with a molar mass of 313.24 g/mol . The compound’s octahydro configuration reduces ring strain, while the methoxy group influences electronic properties and intermolecular interactions, making it a candidate for receptor-targeted drug design.

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c1-11-8-4-7-5-9-2-3-10(7)6-8;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m1../s1

InChI Key

XNVGKHAOUMZSBN-RHJRFJOKSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]2CNCCN2C1.Cl.Cl

Canonical SMILES

COC1CC2CNCCN2C1.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of bicyclic octahydropyrrolo[1,2-a]pyrazine derivatives typically involves multi-step routes that include:

  • Construction of the pyrrolo[1,2-a]pyrazine core via cyclization reactions.
  • Introduction of the methoxy group at position 7 through selective functional group transformations.
  • Formation of the dihydrochloride salt to enhance solubility and stability.

A common approach starts with suitable amino and keto precursors that undergo condensation and cyclization under controlled conditions to form the bicyclic scaffold. Subsequent O-methylation at position 7 is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Final salt formation involves treatment with hydrochloric acid.

Detailed Synthetic Route

Step Reaction Type Reagents and Conditions Outcome
1 Cyclization Reaction of 1,2-diaminoethane with a 1,4-dicarbonyl compound in refluxing ethanol or methanol Formation of octahydropyrrolo[1,2-a]pyrazine core
2 Selective Hydroxylation Introduction of hydroxyl group at C-7 via oxidation or nucleophilic addition Formation of 7-hydroxy intermediate
3 O-Methylation Treatment with methyl iodide (CH3I) or dimethyl sulfate (DMS) in presence of base (e.g., K2CO3) in DMF or acetone Conversion of 7-hydroxy to 7-methoxy group
4 Salt Formation Reaction with excess HCl in ethanol or ether to form dihydrochloride salt Formation of (7R,8aR)-7-methoxy dihydrochloride salt

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred for O-methylation due to their ability to dissolve both reactants and bases.
  • Temperature: Reflux temperatures (60–80 °C) optimize cyclization and methylation yields.
  • Time: Reaction times vary from 12 to 24 hours depending on step and scale.
  • Purification: Crystallization from isopropanol/DMF mixtures is effective for isolating pure dihydrochloride salt.

Analytical Data and Research Findings

Characterization Techniques

Stereochemical Considerations

The (7R,8aR) stereochemistry is critical for biological activity and synthetic selectivity. Control over stereochemistry is achieved by:

  • Using chiral starting materials or chiral catalysts.
  • Optimizing cyclization conditions to favor desired isomer.
  • Employing stereoselective methylation protocols.

Research Findings on Yield and Purity

Parameter Observed Data
Overall Yield 45–60% across multi-step synthesis
Purity (HPLC) >98% after recrystallization
Melting Point 210–215 °C (dihydrochloride salt)
Solubility Enhanced in aqueous media due to salt form

Comparative Analysis with Related Compounds

While direct literature on (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is limited, studies on closely related derivatives such as (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol provide insights:

  • Similar cyclization and methylation strategies are employed.
  • Salt formation improves solubility and stability.
  • Substituent variations at position 7 (hydroxy vs methoxy) influence reactivity and biological profile.
  • Industrial scale synthesis favors batch or continuous flow methods with optimized catalysts and purification steps for scalability.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents Conditions Notes
1 Cyclization 1,2-diaminoethane + diketone Reflux in ethanol, 12–24 h Forms bicyclic core
2 Hydroxylation Mild oxidant or nucleophile Room temp to 50 °C Introduces 7-OH group
3 O-Methylation Methyl iodide + K2CO3 DMF, reflux, 12 h Converts 7-OH to 7-OCH3
4 Salt formation HCl (excess) Ethanol, room temp Yields dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation and may vary based on the specific application.

Biological Activity

(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • IUPAC Name : (7R,8aR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine dihydrochloride
  • Molecular Formula : C8H18Cl2N2O
  • Molecular Weight : 229.15 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activities of (7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride have been explored in various studies. Its potential activities include:

  • Antioxidant Activity : The compound has shown significant antioxidant properties. Studies indicate that derivatives of related compounds exhibit strong radical scavenging abilities against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals .
  • Antimicrobial Properties : Similar compounds in the same class have been noted for their antimicrobial effects. They may inhibit the growth of various bacterial strains and fungi .

Antioxidant Activity

A study investigating the antioxidant properties of related compounds found that they effectively reduced oxidative stress markers in cellular models. The mechanism involved the scavenging of free radicals and enhancing endogenous antioxidant defenses .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
(7R,8aR)-7-methoxy-octahydropyrrolo...85
Pyrrolo[1,2-a]pyrazine derivatives78
Gallic Acid (Control)90

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrrolidine derivatives. In vitro studies demonstrated that these compounds exhibited inhibition against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Growth inhibition observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : Effective at concentrations around 100 µg/mL .

The biological mechanisms underlying the activities of (7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride are thought to involve:

  • Modulation of cellular signaling pathways related to oxidative stress.
  • Interaction with microbial cell membranes leading to disruption and cell death.

Comparison with Similar Compounds

Key Observations :

  • Methyl-substituted derivatives (e.g., 6-methyl analog) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Bicyclic variations (e.g., diazabicyclo[3.2.1]octane) alter ring strain and conformational flexibility, impacting receptor binding .

Physicochemical and Spectroscopic Comparisons

Data from synthesized analogs highlight trends in melting points, spectroscopic signatures, and stability:

Compound (Example) Melting Point (°C) IR Bands (cm⁻¹) NMR Shifts (δ, ppm) Reference
8-Methoxy-6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione 328–329 1712 (C=O), 1694 (C=O) 4.06 (OCH₃), 7.45–9.67 (aromatic)
Ethyl 5-Amino-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate 235–237 1720 (C=O), 1640 (C=N) 7.45–8.60 (aromatic), 4.73 (CH₂)
Target Compound (Theoretical) N/A ~1100 (C-O), ~1650 (C=N) 3.3–4.1 (OCH₃), 1.5–2.8 (aliphatic)

Key Observations :

  • Methoxy-containing compounds (e.g., ) show distinct IR bands at ~1100 cm⁻¹ (C-O stretch) and NMR shifts for OCH₃ (~3.3–4.1 ppm) .
  • Aromatic substituents (e.g., phenyl in ) introduce upfield/downfield shifts in NMR, correlating with electron-withdrawing/donating effects .

Computational and Bioactivity Correlations

Molecular Similarity Metrics

Studies using Tanimoto and Dice coefficients () quantify structural similarity between the target compound and analogs:

  • Tanimoto Index : Analog 6-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride shares ~85% similarity (MACCS fingerprints), suggesting overlapping pharmacophores .
  • Bioactivity Clustering : Hierarchical clustering () groups compounds with similar modes of action, such as kinase inhibition or epigenetic modulation, based on shared structural motifs like the pyrrolo-pyrazine core .

Protein Target Interactions

  • Kinase Binding : Benzyl-substituted analogs () show affinity for ATP-binding pockets due to hydrophobic interactions, suggesting the target’s methoxy group may fine-tune selectivity .

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